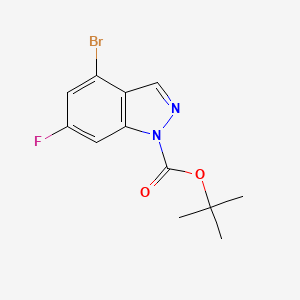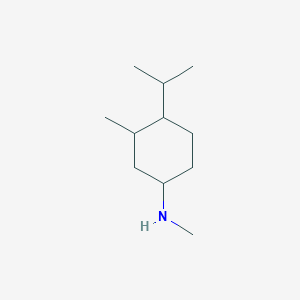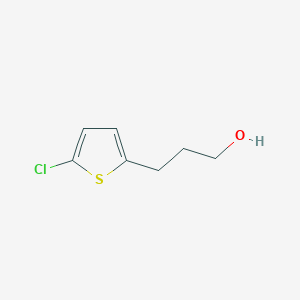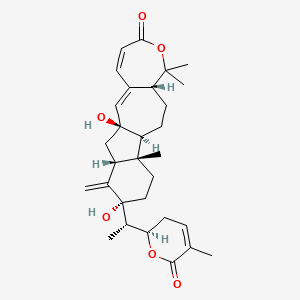
LongipedlactoneC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LongipedlactoneC is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are conducted on a smaller scale for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
LongipedlactoneC can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
LongipedlactoneC has been the subject of various scientific studies due to its potential biological activities. Some of its applications include:
Mécanisme D'action
The mechanism of action of LongipedlactoneC involves its interaction with specific molecular targets and pathways. The compound has been shown to exert its effects through the modulation of cellular signaling pathways, including those involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar compounds in this group include LongipedlactoneA, LongipedlactoneB, and LongipedlactoneD . Compared to these compounds, LongipedlactoneC has shown unique biological activities, such as higher cytotoxicity against certain cancer cell lines . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H40O6 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(1S,9R,12S,13R,16R,18R)-1,16-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O6/c1-17-7-10-23(35-26(17)32)19(3)30(34)14-13-28(6)22(18(30)2)16-29(33)15-20-8-12-25(31)36-27(4,5)21(20)9-11-24(28)29/h7-8,12,15,19,21-24,33-34H,2,9-11,13-14,16H2,1,3-6H3/t19-,21+,22-,23+,24-,28+,29+,30-/m0/s1 |
Clé InChI |
ORWYYJLUJLOTPL-MWRQJCARSA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


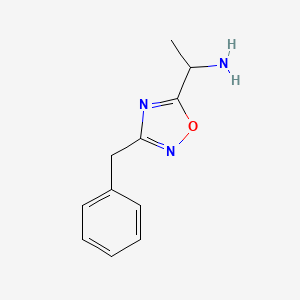
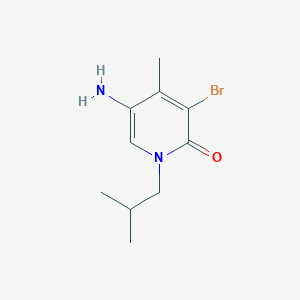
![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
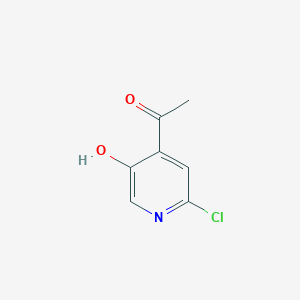
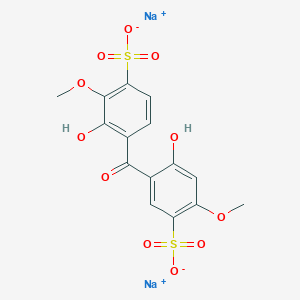
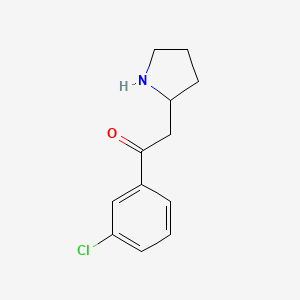


![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
